2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate
CAS No.: 93407-96-6
Cat. No.: VC5581679
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93407-96-6 |
---|---|
Molecular Formula | C17H19NO5S |
Molecular Weight | 349.4 |
IUPAC Name | 2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Standard InChI Key | NJNKTPXABYMFJM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound features a benzyloxycarbonyl (Cbz) group attached to an ethylamine backbone, which is further sulfonated at the terminal hydroxyl group with a 4-methylbenzenesulfonyl (tosyl) moiety .
Molecular Formula:
Molecular Weight: 349.4 g/mol
IUPAC Name: 2-(Phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate
Structural Features
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Benzyloxycarbonyl (Cbz) Group: A common amine-protecting group stable under basic conditions but removable via hydrogenolysis .
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Tosyl Group: A sulfonate ester that acts as a leaving group in nucleophilic substitution reactions .
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Ethyl Linker: Connects the Cbz-protected amine to the tosyl group, enabling modular reactivity.
Key Spectroscopic Data:
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Cbz Protection: 2-Aminoethanol reacts with benzyl chloroformate in the presence of a base (e.g., ) to form 2-(benzyloxycarbonylamino)ethanol .
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Tosylation: The hydroxyl group of the intermediate is sulfonated using p-toluenesulfonyl chloride () under alkaline conditions (e.g., ) .
Example Protocol (Adapted from ):
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Step 1: Dissolve 2-(benzyloxycarbonylamino)ethanol (0.78 mol) in dichloromethane.
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Step 2: Add (0.85 mol) and triethylamine (1.5 mol) at 0°C.
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Step 3: Stir at room temperature for 2–3 hours. Yield: 85–96% .
Reaction Mechanisms
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Tosylation: The hydroxyl group undergoes nucleophilic substitution with , facilitated by base-mediated deprotonation .
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Deprotection: The Cbz group is cleaved via catalytic hydrogenation (e.g., ) to regenerate the free amine .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a key intermediate in:
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Anticancer Agents: Used to synthesize kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .
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Antiviral Drugs: Functionalized in nucleoside analogs targeting viral polymerases .
Organic Synthesis
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Peptide Chemistry: Protects amines during solid-phase peptide synthesis (SPPS) .
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Cross-Coupling Reactions: The tosyl group facilitates Suzuki-Miyaura couplings when replaced with boronic acids.
Comparative Reactivity:
Property | Cbz-Tosyl Derivative | Boc-Protected Analog |
---|---|---|
Deprotection Method | Hydrogenolysis | Acidolysis (TFA) |
Stability | Base-stable | Acid-labile |
Synthetic Utility | Peptide synthesis | Carbamate formation |
Future Directions
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